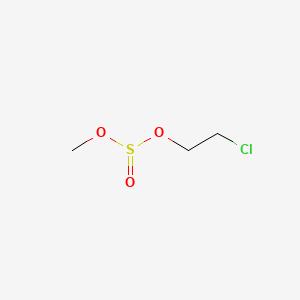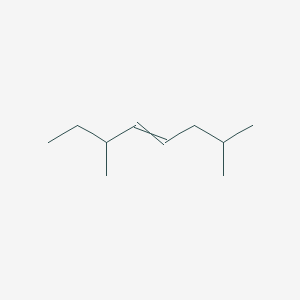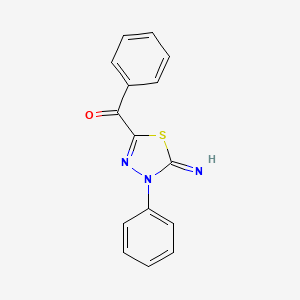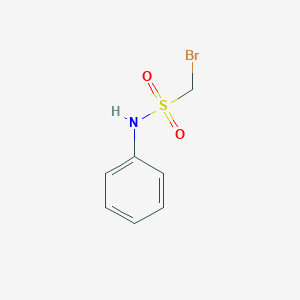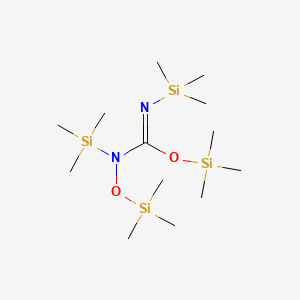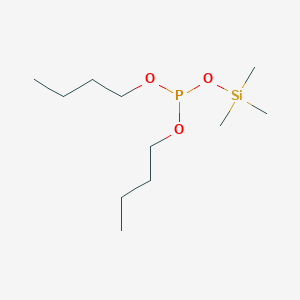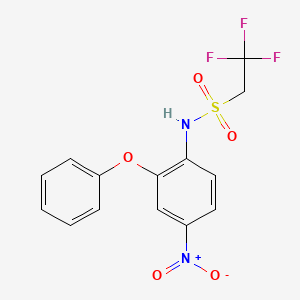
2,2,2-Trifluoro-N-(4-nitro-2-phenoxyphenyl)ethane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-N-(4-nitro-2-phenoxyphenyl)ethane-1-sulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties . This particular compound is characterized by the presence of trifluoromethyl, nitro, and phenoxy groups, which contribute to its unique chemical and biological properties.
Métodos De Preparación
The synthesis of 2,2,2-Trifluoro-N-(4-nitro-2-phenoxyphenyl)ethane-1-sulfonamide typically involves multiple steps. One common synthetic route starts with the reaction of aniline with trifluoroacetic anhydride to form a trifluoromethylated intermediate. This intermediate is then reacted with sulfonyl chloride to introduce the sulfonamide group. The final step involves the nitration of the phenoxy group to introduce the nitro functionality .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced technologies to ensure high yield and purity.
Análisis De Reacciones Químicas
2,2,2-Trifluoro-N-(4-nitro-2-phenoxyphenyl)ethane-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The trifluoromethyl group can be reduced to a methyl group.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-N-(4-nitro-2-phenoxyphenyl)ethane-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and antifungal activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-N-(4-nitro-2-phenoxyphenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the transition state of peptide hydrolysis. This inhibition can disrupt essential biological processes in microorganisms, leading to their death .
Comparación Con Compuestos Similares
Similar compounds to 2,2,2-Trifluoro-N-(4-nitro-2-phenoxyphenyl)ethane-1-sulfonamide include:
2,2,2-Trifluoro-N-phenylacetamide: This compound also contains a trifluoromethyl group but lacks the nitro and phenoxy functionalities.
2,2,2-Trifluoroacetophenone: This compound is used in the synthesis of new fluorinated polymers and has different chemical properties compared to the sulfonamide.
The uniqueness of this compound lies in its combination of trifluoromethyl, nitro, and phenoxy groups, which contribute to its distinct chemical and biological activities.
Propiedades
Número CAS |
55688-20-5 |
|---|---|
Fórmula molecular |
C14H11F3N2O5S |
Peso molecular |
376.31 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-(4-nitro-2-phenoxyphenyl)ethanesulfonamide |
InChI |
InChI=1S/C14H11F3N2O5S/c15-14(16,17)9-25(22,23)18-12-7-6-10(19(20)21)8-13(12)24-11-4-2-1-3-5-11/h1-8,18H,9H2 |
Clave InChI |
SXHBOEWJFONOEF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)[N+](=O)[O-])NS(=O)(=O)CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzonitrile](/img/structure/B14636233.png)
![5-(Propan-2-ylidene)bicyclo[2.2.2]oct-2-ene](/img/structure/B14636241.png)

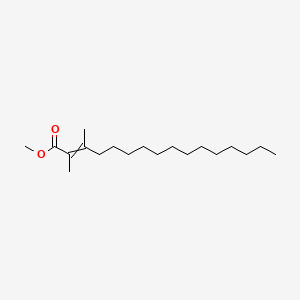
![1,1'-(1,3-Phenylene)bis[(4-phenoxyphenyl)ethane-1,2-dione]](/img/structure/B14636264.png)
![2-Acetamido-3-[3-(acetyloxy)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B14636267.png)
